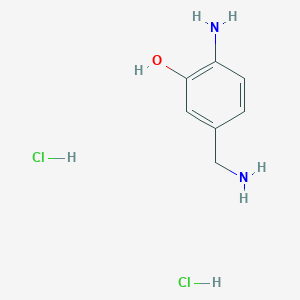

2-Amino-5-aminomethyl-phenol dihydrochloride

描述

2-Amino-5-aminomethyl-phenol dihydrochloride is a dihydrochloride salt of a phenolic derivative featuring both amino and aminomethyl substituents. Dihydrochloride salts are commonly employed in pharmaceuticals and organic synthesis due to their enhanced solubility and stability compared to free bases .

属性

IUPAC Name |

2-amino-5-(aminomethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWIPZKVSJKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride typically involves the reaction of 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 2-Amino-5-aminomethyl-phenol in a suitable solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature until the reaction is complete.

- Isolating the product by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .

化学反应分析

Oxidative Coupling in Dye Chemistry

In oxidative hair dye formulations, 2-amino-5-aminomethyl-phenol dihydrochloride undergoes coupling reactions with developers (e.g., p-phenylenediamine derivatives) in the presence of hydrogen peroxide (H₂O₂) at alkaline pH (9–11). This results in:

-

Formation of Indoaniline Derivatives :

Electrophilic coupling at the para-position of the aromatic ring generates colored complexes. The dihydrochloride salt acts as a coupler, producing stable blond to gold shades . -

pH-Dependent Reactivity :

At pH > 8, the hydrochloride groups dissociate, releasing the free amine, which participates in oxidative polymerization.

Table 2: Oxidative Coupling Outcomes

| Oxidizing Agent | pH | Reaction Product | Color Profile | Reference |

|---|---|---|---|---|

| H₂O₂ (3–6%) | 9–11 | Indoaniline dimer | Bright blond | |

| Ammonium persulfate | 8–10 | Polymeric quinonoid structures | Gold |

Acid-Base Reactivity and Stability

The dihydrochloride salt exhibits reversible protonation behavior:

-

Deprotonation :

In alkaline media (pH > 10), the hydrochloride groups dissociate, regenerating the free base. This is critical for its reactivity in dye formulations . -

Acid Catalysis :

Under strongly acidic conditions (pH < 2), the compound undergoes sulfonation or nitration when exposed to H₂SO₄ or HNO₃, respectively .

Key Stability Considerations :

-

Thermal Degradation :

Prolonged heating above 150°C leads to decomposition, forming aromatic amines and CO₂ . -

Photostability :

Exposure to UV light induces partial oxidation, forming quinone derivatives .

Functionalization via Electrophilic Substitution

The aromatic ring undergoes regioselective substitution:

-

Bromination :

Using HBr/NaNO₂ at 0°C, bromine substitutes at the para-position relative to the hydroxyl group, yielding 5-bromo-2-amino-5-aminomethyl-phenol . -

Nitrosation :

Reaction with nitrous acid forms diazonium intermediates, which couple with phenols to generate azo dyes .

Table 3: Electrophilic Substitution Reactions

| Reaction Type | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Bromination | HBr, NaNO₂, 0°C | para to -OH | 5-Bromo derivative | |

| Diazotization | NaNO₂, HCl | -NH₂ group | Diazonium salt |

科学研究应用

Cosmetic Applications

Hair Coloring Agents:

One of the primary applications of 2-amino-5-aminomethyl-phenol dihydrochloride is in oxidative hair dye formulations. This compound serves as a key dye component due to its ability to produce vibrant color shades while meeting safety and stability requirements. It can be combined with various developers and couplers to achieve a wide range of colors, particularly in the creation of blond and gold shades.

Stability and Fastness:

Research indicates that formulations containing this compound exhibit excellent wash fastness, light fastness, and rubbing resistance, making them suitable for long-lasting hair coloring products. The compound can be used in concentrations ranging from 0.005% to 20% by weight in these formulations .

Pharmaceutical Applications

Potential Therapeutic Uses:

While specific therapeutic applications are less documented, compounds related to 2-amino-5-aminomethyl-phenol have been investigated for their biological activities. For instance, derivatives have shown potential as anti-inflammatory agents and in the treatment of certain cancers due to their interaction with biological pathways such as COX-2 expression .

Toxicological Assessments:

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that the compound is generally regarded as safe for use in cosmetic products, with low toxicity levels when applied topically .

Analytical Chemistry

Use in Analytical Techniques:

In analytical chemistry, this compound has been utilized as a reagent in various analytical techniques. Its properties allow it to act as a chromogenic agent in colorimetric assays, enhancing the detection sensitivity of certain analytes.

Case Study:

In a study focusing on the development of colorimetric assays for detecting phenolic compounds, 2-amino-5-aminomethyl-phenol was employed due to its ability to form stable colored complexes with metal ions, thereby facilitating quantitative analysis .

Data Table: Applications Overview

作用机制

The mechanism of action of 2-Amino-5-aminomethyl-phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural Analogues

Key structural analogues and their properties are summarized below:

Structural Insights :

- Phenol vs. Heterocyclic Cores: While this compound retains a phenolic core, analogues like 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (pyrimidine) and 5-Amino-2-methylbenzothiazole dihydrochloride (benzothiazole) feature nitrogen-containing heterocycles. These differences impact electronic properties and binding affinity in biological systems .

Key Observations :

- Acid hydrolysis is a common method for phenolic derivatives, but yields vary based on substituent stability.

- Dihydrochloride formation typically requires excess HCl, impacting cost and purification steps .

Physicochemical Properties

- Solubility: Dihydrochloride salts generally exhibit higher water solubility than free bases or monohydrochlorides due to increased ionic character . For example, 5-(Aminomethyl)-2-fluorophenol Hydrochloride (MW 177.6) is likely less soluble than dihydrochloride analogues .

- Stability : The dual HCl moieties in dihydrochlorides enhance stability under acidic conditions, making them preferable for long-term storage compared to free amines .

生物活性

Overview

2-Amino-5-aminomethyl-phenol dihydrochloride, with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol, is a compound that exhibits significant biological activity due to its unique chemical structure. This compound is of interest in various fields, including medicinal chemistry, biochemistry, and molecular biology, due to its potential therapeutic properties and its role as a reagent in biochemical assays.

The compound is synthesized by reacting 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The process involves dissolving the phenolic compound in a solvent, adding hydrochloric acid, and stirring under controlled conditions until the dihydrochloride salt is formed.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors, thereby influencing critical biochemical pathways. The exact mechanisms depend on the context of its application but generally involve modulation of enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant effects against a range of pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, which could make this compound a candidate for therapeutic development in inflammatory diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various phenolic compounds against bacterial strains, revealing that derivatives similar to this compound demonstrated notable antibacterial activity.

- Inhibition of Enzymatic Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes in metabolic disorders .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-aminomethyl-phenol dihydrochloride, and how can purity be validated?

- Methodological Answer : The compound is synthesized via amine formation and cyclocondensation reactions, typically using precursors like 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry for molecular weight confirmation. Cross-referencing retention times with known standards and verifying chloride content via ion chromatography can ensure dihydrochloride salt integrity .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability testing under varying pH (e.g., 3–9) and temperatures (4°C, 25°C) via accelerated degradation studies (ICH guidelines) can identify optimal storage conditions. Comparative solubility profiles should be generated using shake-flask methods with buffers mimicking physiological conditions .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : Use nuclear magnetic resonance (NMR; ¹H, ¹³C) to confirm aromatic and amine proton environments, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., N–H stretches at 3300–3500 cm⁻¹). X-ray crystallography is ideal for resolving salt configuration, while elemental analysis validates stoichiometry (e.g., Cl⁻ content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound concentration). Design dose-response studies (0.1–100 µM) across multiple cell lines (e.g., Gram-negative vs. Gram-positive bacteria, mammalian fibroblasts) to establish selectivity indices. Include controls for cytotoxicity (e.g., MTT assays) and validate results using orthogonal methods like live/dead staining .

Q. What in vivo models are suitable for studying its pharmacokinetics and therapeutic potential?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for assessing bioavailability via intravenous/oral administration. Blood sampling at timed intervals followed by LC-MS/MS quantitation can determine half-life and tissue distribution. For neuropharmacological studies (e.g., hypnotic effects), EEG monitoring in validated sleep-deprivation models may be used .

Q. How does the compound interact with molecular targets (e.g., enzymes, receptors), and what techniques confirm binding specificity?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) to putative targets like GABA receptors. For enzyme inhibition (e.g., LSD1), use fluorogenic substrates to measure IC₅₀ values. CRISPR knockout models or siRNA silencing of target genes can validate mechanistic hypotheses .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement strict quality control (QC) protocols, including NMR purity checks (>98%), residual solvent analysis (GC-MS), and biological activity normalization (e.g., EC₅₀ in a reference assay). Use standardized cell passages (≤20) and replicate experiments across independent batches to identify confounding variables .

Data Interpretation & Experimental Design

Q. How should researchers address conflicting solubility data in different solvent systems?

- Methodological Answer : Systematically test solubility in polar (water, DMSO), semi-polar (ethanol), and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. Report results with Hansen solubility parameters and compare with computational predictions (e.g., COSMO-RS) to identify outliers .

Q. What statistical approaches are recommended for dose-response studies with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。